9,10,10-trioxothioxanthene-3-carboxylic acid
Overview
Description
9,10,10-trioxothioxanthene-3-carboxylic acid: is a chemical compound with the molecular formula C14H8O5S and a molecular weight of 288.28 g/mol . It is known for its unique structure, which includes a thioxanthene core with a carboxylic acid group and two oxygen atoms attached to the sulfur atom, forming a dioxide . This compound is primarily used in research and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10,10-trioxothioxanthene-3-carboxylic acid typically involves the oxidation of thioxanthene derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction is usually carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a sulfide group.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Esters or amides.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various thioxanthene derivatives.
- Employed in the study of oxidation-reduction reactions and their mechanisms .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific biological activities .
Industry:
Mechanism of Action
The mechanism of action of 9,10,10-trioxothioxanthene-3-carboxylic acid is primarily related to its ability to undergo redox reactions. The compound can interact with various molecular targets, including enzymes and proteins, by altering their oxidation states . This interaction can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
- 9-Oxo-9H-thioxanthene-3-carbonitrile 10,10-dioxide
- 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide
- 9,10,10-trioxothioxanthene-3-carboxylic acid
Comparison:
- 9-Oxo-9H-thioxanthene-3-carbonitrile 10,10-dioxide: Similar structure but with a nitrile group instead of a carboxylic acid group. This modification can alter its reactivity and potential applications .
- 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide: Contains an amide group, which can influence its solubility and interaction with biological targets .
- This compound: The presence of the carboxylic acid group makes it more reactive in substitution reactions and suitable for forming esters and amides .
Properties
IUPAC Name |
9,10,10-trioxothioxanthene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5S/c15-13-9-3-1-2-4-11(9)20(18,19)12-7-8(14(16)17)5-6-10(12)13/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMTUGYSHWKLNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199688 | |
Record name | 3-Carboxy-thioxanthone-10,10-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51762-52-8 | |
Record name | 9-Oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51762-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Carboxy-thioxanthone-10,10-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Carboxy-thioxanthone-10,10-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.158 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CARBOXYTHIOXANTHONE 10,10-DIOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D922HIK89Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide used in the development of photorefractive materials?
A1: In the study by Kim et al. [], 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide is not used directly in the photorefractive composite. Instead, it serves as a precursor for the synthesis of two crucial components:
- Electron-transporting polymer (P-THEA): 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide reacts with 2-hydroxyethyl acrylate to form an acrylate monomer. This monomer is then polymerized to create P-THEA, which acts as the electron-transporting component in the photorefractive composite [].
- Plasticizer (TH-nBu): Butyl 9-oxo-9H-thioxanthene-3-carboxylate 10,10-dioxide (TH-nBu), synthesized from 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide, is incorporated as a plasticizer to improve the processability and flexibility of the composite [].
Q2: What are the advantages of using derivatives of 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide in these photorefractive composites?
A2: While the study doesn't explicitly state the advantages, we can infer some potential benefits:
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